molecular formula C28H32O13 B10857583 Podophyllotoxin 7-glucoside

Podophyllotoxin 7-glucoside

Cat. No.: B10857583
M. Wt: 576.5 g/mol
InChI Key: NXVJTGLCCSFGAT-KHBXQNFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podophyllotoxin 7-glucoside is a naturally occurring aryltetralin lignan derived from the podophyllum plant. It is a glucoside derivative of podophyllotoxin, which has been used in traditional medicine for centuries. This compound is known for its potent biological activities, particularly its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of podophyllotoxin 7-glucoside typically involves the glycosylation of podophyllotoxin. This process can be achieved through various methods, including chemical glycosylation and enzymatic glycosylation. Chemical glycosylation often involves the use of glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of a Lewis acid catalyst . Enzymatic glycosylation, on the other hand, utilizes glycosyltransferases to transfer a glucose moiety to podophyllotoxin .

Industrial Production Methods

Industrial production of this compound is still in the research and development stage. advancements in biotechnological methods, such as metabolic engineering and microbial fermentation, hold promise for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Podophyllotoxin 7-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted podophyllotoxin glucosides .

Scientific Research Applications

Mechanism of Action

Podophyllotoxin 7-glucoside exerts its effects primarily by inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase. This inhibition disrupts the mitotic spindle formation, ultimately inducing apoptosis in cancer cells . The compound targets tubulin and topoisomerase II, which are crucial for cell division and DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Podophyllotoxin 7-glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to podophyllotoxin. This modification also reduces systemic toxicity, making it a promising candidate for further drug development .

Properties

Molecular Formula

C28H32O13

Molecular Weight

576.5 g/mol

IUPAC Name

(5S,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14?,19-,20-,21?,22-,23+,24-,25-,28+/m1/s1

InChI Key

NXVJTGLCCSFGAT-KHBXQNFESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2C3C(COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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